T025 is a chemical compound identified by the molecular formula and is classified as a potent inhibitor of Cdc2-like kinase (CLKs). It is primarily used in scientific research, particularly in studies related to cancer and cell cycle regulation. The compound is recognized for its high potency and specificity in inhibiting various CLK isoforms, making it a valuable tool in pharmacological studies.
T025 is synthesized and supplied by various chemical companies, including MedChemExpress and Selden Research. Its development has been documented in patent applications and safety data sheets, which provide insights into its properties and applications in research.
According to the classification under Regulation (EC) No. 1272/2008 (CLP), T025 exhibits properties that categorize it as a hazardous substance. It is classified for causing severe skin burns and serious eye damage, with specific hazard statements indicating its corrosive nature. Additionally, it poses a chronic hazard to aquatic environments .
The synthesis of T025 typically involves multi-step organic reactions that may include the formation of key intermediates followed by functional group modifications. The precise synthetic pathway can vary based on the desired purity and yield but generally adheres to established protocols for synthesizing complex organic molecules.
The molecular structure of T025 features a complex arrangement of atoms including:
T025 participates in various chemical reactions typical of organic compounds, including:
The reactivity profile of T025 may be explored through experimental studies where its interactions with biological targets are assessed. This includes evaluating how it binds to Cdc2-like kinases and alters their activity.
T025 functions primarily as a selective inhibitor of Cdc2-like kinases. Its mechanism involves binding to the ATP-binding site of these kinases, thereby preventing substrate phosphorylation which is critical for cell cycle progression.
Studies have shown that T025 exhibits Kd values ranging from nanomolar to low micromolar concentrations across different CLK isoforms, indicating its strong affinity for these targets .
T025 has several significant applications in scientific research:
T025 emerged from targeted efforts to develop selective inhibitors of Cdc2-like kinases (CLKs), pivotal regulators of pre-mRNA splicing through phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLKs (particularly CLK1-4) is implicated in cancers characterized by aberrant splicing, such as MYC-driven breast cancer [1] [9]. A key challenge in kinase inhibitor design is the high structural similarity between CLKs and dual-specificity tyrosine-regulated kinases (DYRKs), particularly in the ATP-binding pocket. Cross-reactivity with DYRK1A undermines mechanistic studies and therapeutic specificity [1] [9]. T025 was engineered to exploit subtle topological differences in the CLK binding site, such as the β-hairpin insertion and the "LAMMER" motif (conserved sequence: EHLAMMERILG), to achieve enhanced selectivity [9].
Table 1: Kinase Selectivity Profile of T025 and Analogues [1] [9]
Kinase | IC₅₀ (nM) for T025 | IC₅₀ (nM) for DB18 | Selectivity vs. DYRK1A |
---|---|---|---|
CLK1 | 15 ± 2 | 10 ± 1 | >100-fold |
CLK2 | 22 ± 3 | 30 ± 2 | >90-fold |
CLK4 | 18 ± 2 | 20 ± 3 | >100-fold |
DYRK1A | >2,000 | >2,000 | — |
T025 belongs to the quinoline/quinazoline class of heterocyclic kinase inhibitors, synthesized via convergent routes prioritizing modularity for SAR exploration. The core scaffold was constructed using these key steps:
Table 2: Synthetic Routes for Key Heterocyclic Scaffolds in CLK Inhibitors [1] [6]
Scaffold Type | Key Building Blocks | Cyclization Method | Yield Range | Advantages |
---|---|---|---|---|
Quinoline | m-Chloroaniline, diethyl ethoxymethylenemalonate | Gould-Jacobs reaction | 60–75% | Atom-economical, scalable |
Quinazoline | 2-Chloro-4-aminoquinazoline, boronic esters | Pd-catalyzed coupling | 45–65% | Enables diverse C4 substituents |
Pyrido[3,4-g]quinazoline | 2,4-Diaminoquinazoline, α-haloketones | Microwave-assisted alkylation | 50–70% | Rapid access to fused systems |
T025’s development leveraged iterative SAR studies to balance CLK potency, DYRK1A selectivity, and metabolic stability:
Incorporation of a para-trifluoromethylphenyl triazole group at C2 improved cellular potency 5-fold by engaging π-π stacking with Phe172 in the CLK1 P-loop [1] [5].
Critical Substituent Effects:
Triazole N1-substitution: Methylation reduced microsomal clearance (human: 12 μL/min/mg vs. 28 for non-methylated) by blocking cytochrome P450 oxidation [5].
Selectivity Drivers:
Electrostatic Potential Map Analysis: Computational modeling of CLK1 vs. DYRK1A binding pockets revealed that T025’s anionic sulfonamide group (introduced in later analogues) forms salt bridges with Arg244/His239 in CLK1, absent in DYRK1A due to distinct electrostatic surfaces [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7